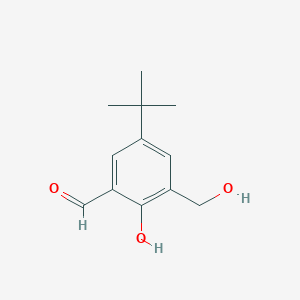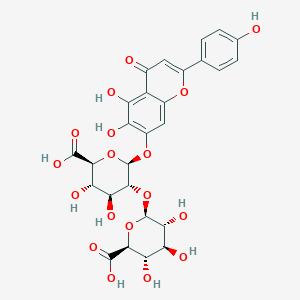
N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and an amine group attached to a 2-methoxyethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: Starting from a suitable precursor, such as 3,4-dimethylcyclohexanone, the cyclohexane ring is formed through hydrogenation.
Introduction of the Amine Group: The amine group is introduced via reductive amination, where the ketone is reacted with 2-methoxyethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Hydrogenation: Utilizing high-pressure hydrogenation reactors to form the cyclohexane ring.
Automated Reductive Amination: Employing automated systems for the reductive amination process to enhance efficiency and yield.
Continuous Purification Systems: Implementing continuous purification systems to streamline the purification process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted amine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine: can be compared with other cyclohexane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyethyl group and the two methyl groups on the cyclohexane ring can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-9-4-5-11(8-10(9)2)12-6-7-13-3/h9-12H,4-8H2,1-3H3 |
Clave InChI |
XTKHNZNHSKCPLI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1C)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid](/img/structure/B12098314.png)


